molecular formula C18H29N B12054859 N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine

N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine

Cat. No.: B12054859
M. Wt: 259.4 g/mol
InChI Key: YDWZEQMCJKBGTO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound is known for its unique structural features, which include a cyclohexyl group and two isopropyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine typically involves the reaction of cyclohexylamine with 2,6-bis(1-methylethyl)benzene under specific conditions. The reaction may require a catalyst and is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro compounds, while substitution reactions can yield various halogenated or nitrated derivatives.

Scientific Research Applications

N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2,6-dimethylbenzenamine
  • N-Cyclohexyl-2,6-diethylbenzenamine
  • N-Cyclohexyl-2,6-dipropylbenzenamine

Uniqueness

N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine is unique due to its specific structural features, which include the cyclohexyl group and two isopropyl groups

Properties

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

N-cyclohexyl-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C18H29N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h8,11-15,19H,5-7,9-10H2,1-4H3

InChI Key

YDWZEQMCJKBGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2CCCCC2

Origin of Product

United States

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